molecular formula C11H12O4 B15356744 4-Methoxy-3-propanoylbenzoic acid

4-Methoxy-3-propanoylbenzoic acid

Cat. No.: B15356744
M. Wt: 208.21 g/mol
InChI Key: LURGWJDKOROIAQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-propanoylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position, a propanoyl group (-C₂H₅CO-) at the 3-position, and a carboxylic acid group (-COOH) at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from 4-Methoxybenzoic Acid: One common synthetic route involves the acylation of 4-methoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound.

  • Starting from 3-Propionylbenzoic Acid: Another approach involves the methylation of 3-propionylbenzoic acid using methyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, such as the conversion to this compound derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methoxy-3-propanoylbenzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

4-Methoxy-3-propanoylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. its unique combination of functional groups distinguishes it from these compounds. The presence of both a methoxy group and a propanoyl group contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Methoxybenzoic Acid

  • 4-Methoxybenzoic Acid

  • 3-Propionylbenzoic Acid

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-3-propanoylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-9(12)8-6-7(11(13)14)4-5-10(8)15-2/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

LURGWJDKOROIAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

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